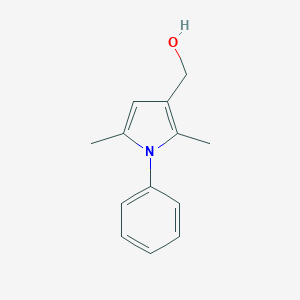
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol, also known as DPM, is a chemical compound that has been widely studied for its potential applications in various fields of science. The compound is a member of the pyrrole family of compounds, which are known for their diverse range of biological and chemical properties.
科学研究应用
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol has been widely studied for its potential applications in various fields of science. In the field of organic chemistry, the compound has been used as a building block for the synthesis of other pyrrole-based compounds. In the field of medicinal chemistry, the compound has been studied for its potential as an anti-cancer agent, due to its ability to inhibit the growth of cancer cells. The compound has also been studied for its potential as an anti-inflammatory agent, due to its ability to suppress the production of pro-inflammatory cytokines.
作用机制
The mechanism of action of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol is not fully understood. However, studies have suggested that the compound may exert its biological effects through the inhibition of various enzymes and signaling pathways. For example, the compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
Studies have shown that (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can have a range of biochemical and physiological effects. For example, the compound has been shown to inhibit the growth of cancer cells, suppress the production of pro-inflammatory cytokines, and reduce the production of reactive oxygen species (ROS). The compound has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
实验室实验的优点和局限性
One of the main advantages of using (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol in lab experiments is its ability to inhibit the growth of cancer cells. This makes the compound a potentially valuable tool for studying the mechanisms of cancer cell growth and developing new anti-cancer therapies. However, one limitation of using the compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with in aqueous solutions.
未来方向
There are many potential future directions for the study of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol. One area of research could be the development of new synthetic methods for the compound, which could lead to improved yields and purity. Another area of research could be the further study of the compound's anti-cancer properties, with the goal of developing new anti-cancer therapies. Additionally, the compound could be studied for its potential as an anti-inflammatory agent, with the goal of developing new treatments for inflammatory diseases. Finally, the compound could be studied for its potential as an antioxidant, with the goal of developing new treatments for oxidative stress-related diseases.
合成方法
The synthesis of (2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol can be achieved through several methods, including the reaction of 2,5-dimethyl-1-phenylpyrrole with formaldehyde and subsequent reduction using sodium borohydride. Another method involves the reaction of 2,5-dimethyl-1-phenylpyrrole with paraformaldehyde and subsequent reduction with sodium borohydride. Both methods have been reported to yield high purity and good yields of the compound.
属性
IUPAC Name |
(2,5-dimethyl-1-phenylpyrrol-3-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO/c1-10-8-12(9-15)11(2)14(10)13-6-4-3-5-7-13/h3-8,15H,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCSRYEKVFBXNCG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methanol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-chloro-2-methyl-N-[2-(1-naphthylmethoxy)benzyl]aniline](/img/structure/B425918.png)
![N-[1,1'-biphenyl]-2-yl-2-{3-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425920.png)
amino]acetamide](/img/structure/B425923.png)
![N-{3-bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzyl}-5-chloro-2-methylaniline](/img/structure/B425924.png)
![N-(2-isopropylphenyl)-2-[3-methoxy(methylsulfonyl)anilino]acetamide](/img/structure/B425925.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-(2-isopropylphenyl)acetamide](/img/structure/B425926.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{4-ethoxy[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B425932.png)
![N-[3-bromo-5-ethoxy-4-(naphthalen-1-ylmethoxy)benzyl]-2,5-dimethylaniline](/img/structure/B425933.png)
![3-allyl-5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-imidazolidinedione](/img/structure/B425934.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[3-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B425935.png)
![N-[2-(4-benzhydryl-1-piperazinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B425936.png)
![N-{4-[(3,5-dichloroanilino)sulfonyl]phenyl}-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B425938.png)
![2-([1,1'-biphenyl]-2-yloxy)-N-(4-bromo-2-chlorophenyl)acetamide](/img/structure/B425940.png)
![2-(3-{[1-(4-chlorophenyl)-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene]methyl}-1H-indol-1-yl)-N-(2-furylmethyl)acetamide](/img/structure/B425941.png)